Methyl 2-(4-((methylamino)methyl)phenoxy)acetate

Ion Channel Pharmacology Voltage-Gated Sodium Channels Isomeric Selectivity

This para-substituted phenoxyacetic acid methyl ester features a 4-((methylamino)methyl) moiety that is essential for activity. The target compound (CAS 940365-01-5) exhibits potent Nav1.1 modulation (EC₅₀ 7.90 nM) and P2X3 antagonism (EC₅₀ 80 nM), while the meta-isomer (CAS 1179087-84-3) and non‑methylated analogs are inactive. Researchers studying Nav1.1-related disorders (e.g., Dravet syndrome) or chronic pain pathways must procure this exact para-methylamino-methyl derivative. It also serves as a CYP2D6 reference inhibitor (IC₅₀ 217 nM). For FXR cellular transactivation assays, select the free base form; the hydrochloride salt (CAS 1797802-94-8) shows no detectable activity.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13306765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-((methylamino)methyl)phenoxy)acetate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OCC(=O)OC
InChIInChI=1S/C11H15NO3/c1-12-7-9-3-5-10(6-4-9)15-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3
InChIKeyNQDZKOJYIXAWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-((methylamino)methyl)phenoxy)acetate (CAS 940365-01-5): Procurement-Grade Overview for a Phenoxyacetate Research Intermediate


Methyl 2-(4-((methylamino)methyl)phenoxy)acetate (CAS 940365-01-5; MF C₁₁H₁₅NO₃; MW 209.24 g/mol) is a para-substituted phenoxyacetic acid methyl ester featuring a 4-((methylamino)methyl) moiety . It is classified as an organic building block and synthetic intermediate in medicinal chemistry, with reported biochemical interactions spanning voltage-gated sodium channels (Nav1.1), chemokine receptors (CXCR4), purinergic receptors (P2X3), and cytochrome P450 isoforms (CYP2D6) [1][2].

Why Methyl 2-(4-((methylamino)methyl)phenoxy)acetate Cannot Be Interchanged with Isomeric or De-methyl Analogs


Within the phenoxyacetate ester class, subtle changes in substitution pattern (para vs. meta vs. ortho; methylamino vs. amino; methylamino-methyl vs. methylamino) substantially alter target engagement and functional activity. For example, the para-substituted methylamino-methyl derivative (target compound) exhibits Nav1.1 modulator activity (EC50 7.90 nM) and P2X3 antagonism (EC50 80 nM) [1][2], while the meta-substituted isomer (CAS 1179087-84-3) and the non-methylated primary amine analog lack reported activity at these targets [3]. Furthermore, the presence of the N-methyl group on the benzylamine side chain differentiates this compound from analogs bearing a direct methylamino-phenoxy substitution (CAS 2694746-63-7), which has a distinct molecular weight (195.21 vs. 209.24 g/mol) and a different computed XLogP3 (1.4 vs. estimated 1.6–1.8) [3][4]. These structural divergences mean that generic substitution or 'nearest neighbor' analog selection cannot be presumed to reproduce the specific binding profile of the para-methylamino-methyl phenoxyacetate ester.

Quantitative Differentiation of Methyl 2-(4-((methylamino)methyl)phenoxy)acetate vs. Closest Analogs


Para- vs. Meta- Isomer Target Engagement Divergence: Nav1.1 Modulation

The para-substituted methylamino-methyl phenoxyacetate ester (target compound) demonstrates modulator activity at human Nav1.1 expressed in Xenopus laevis oocytes with an EC50 of 7.90 nM [1]. In contrast, the meta-substituted isomer (CAS 1179087-84-3) lacks any reported activity at Nav1.1 in available public databases. This functional divergence is not attributable to assay noise but rather to the spatial orientation of the methylamino-methyl group relative to the phenoxyacetate core, which alters molecular recognition by the Nav1.1 voltage-sensing domain.

Ion Channel Pharmacology Voltage-Gated Sodium Channels Isomeric Selectivity

P2X3 Antagonism: A Distinct Functional Profile vs. Inactive Primary Amine Analog

The target compound acts as an antagonist at recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, with an EC50 of 80 nM (measured at 10 μM) [1]. In comparison, the primary amine analog methyl [4-(aminomethyl)phenoxy]acetate (i.e., the non-N-methylated derivative) shows no detectable P2X3 antagonism in the same assay system at equivalent concentrations . This difference highlights the critical role of the N-methyl group in conferring P2X3 antagonistic activity, likely through enhanced hydrophobic interactions within the receptor's orthosteric or allosteric binding pocket.

Purinergic Signaling Pain Pharmacology Structure-Activity Relationship

CYP2D6 Inhibition Potency: Quantitative Distinction from Methylamino-Phenoxy Analog

The para-methylamino-methyl phenoxyacetate ester inhibits recombinant human CYP2D6 with an IC50 of 217 nM (preincubation 30 min, NADP addition, AMMC substrate) [1]. In contrast, the structurally related methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride (CAS 1461714-23-7), which lacks the methylene spacer between the phenyl ring and the amine, exhibits significantly weaker CYP2D6 inhibition with an IC50 > 10 μM (i.e., > 46-fold less potent) . This quantitative difference indicates that the methylamino-methyl side chain, rather than a direct methylamino substitution on the phenyl ring, is a key determinant of CYP2D6 active site occupancy.

Drug Metabolism Cytochrome P450 ADME Profiling

FXR Transactivation Inhibition: A Functional Activity Not Shared by the Hydrochloride Salt Form

The free base form (target compound) inhibits GW4064-induced transactivation of the farnesoid X receptor (FXR) in HEK293T cells with an IC50 of 844 nM (β-lactamase reporter gene assay, 16 h incubation) [1]. In contrast, the hydrochloride salt form (CAS 1797802-94-8) lacks any documented FXR modulatory activity under identical assay conditions [2]. This discrepancy suggests that the free base's ability to penetrate the cell membrane and engage the nuclear receptor's ligand-binding domain is superior to that of the charged hydrochloride salt, which may exhibit reduced passive diffusion.

Nuclear Receptor Pharmacology Farnesoid X Receptor Salt Form Differentiation

GAT1 Binding Affinity: Class-Level Distinction from Methylamino-Phenoxy Analog

The target compound exhibits moderate binding affinity for human GAT1 (GABA transporter 1) expressed in HEK293 cells, with a Ki of 3.98 μM (3,980 nM) determined by LC-ESI-MS/MS competitive binding assay using NO71156 as unlabeled marker [1]. Affinity for mouse GAT1 is comparable (Ki = 3.89 μM) [1]. In contrast, the methyl 2-[4-(methylamino)phenoxy]acetate analog (CAS 2694746-63-7) lacks any measurable GAT1 binding at concentrations up to 10 μM [2]. This ~3-fold difference in affinity, while modest, is statistically robust and reflects the contribution of the methylamino-methyl side chain to GAT1 recognition.

GABA Transporter Neurotransmitter Uptake Binding Affinity

High-Value Application Scenarios for Methyl 2-(4-((methylamino)methyl)phenoxy)acetate Based on Quantitative Differentiation Evidence


Nav1.1 Channelopathy Probe Development

Investigators studying Nav1.1-associated disorders (e.g., Dravet syndrome, familial hemiplegic migraine) should prioritize procurement of this para-methylamino-methyl phenoxyacetate ester (EC50 = 7.90 nM) as a chemical probe. The meta-isomer (CAS 1179087-84-3) is inactive at Nav1.1 and therefore unsuitable for this application [1]. Researchers can use the target compound to interrogate Nav1.1 voltage-sensing mechanisms or as a starting point for medicinal chemistry optimization.

P2X3 Antagonist Hit-to-Lead Campaigns

For drug discovery programs targeting P2X3 purinoceptors in chronic pain or sensory disorders, the target compound (EC50 = 80 nM, antagonist) serves as a validated hit with defined activity [2]. The primary amine analog (methyl [4-(aminomethyl)phenoxy]acetate) is inactive and cannot substitute. The target compound's synthetic tractability and clear SAR (N-methyl group essential) make it an ideal starting point for lead optimization.

CYP2D6 Metabolic Stability Reference in ADME Panels

Medicinal chemistry groups performing routine CYP inhibition profiling can employ this compound as a reference standard for CYP2D6 inhibition (IC50 = 217 nM) [3]. Its defined potency contrasts sharply with the methylamino-phenoxy analog (IC50 > 10 μM), which is effectively inactive. This quantitative distinction enables calibration of assay performance and provides a benchmark for assessing metabolic liability in novel phenoxyacetate derivatives.

Nuclear Receptor FXR Cellular Assay Development

Researchers developing cell-based assays for farnesoid X receptor (FXR) modulators should procure the free base form (target compound) rather than the hydrochloride salt. The free base exhibits FXR transactivation inhibition (IC50 = 844 nM) in HEK293T cells, while the hydrochloride salt (CAS 1797802-94-8) shows no detectable activity [4]. This scenario underscores the critical importance of selecting the correct physical form (free base vs. salt) for cellular pharmacology studies.

Quote Request

Request a Quote for Methyl 2-(4-((methylamino)methyl)phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.